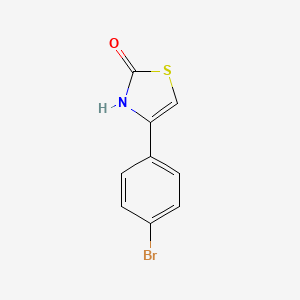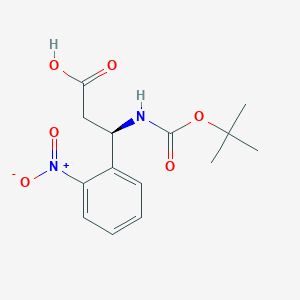
1-(4-Bromobenzyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromobenzyl)-1,4-diazepane” is likely a derivative of benzyl bromide, which is a brominated aromatic organic compound . Compounds like these are often used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzyl bromide . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, and X-ray single crystal diffraction .Chemical Reactions Analysis
Bromobenzyl compounds can undergo various chemical reactions. For instance, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol .Applications De Recherche Scientifique
Organic Synthesis
1-(4-Bromobenzyl)-1,4-diazepane: is utilized in organic synthesis for the construction of complex molecules. Its bromobenzyl moiety serves as a versatile handle that can undergo further functionalization through palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling . This enables the synthesis of a wide array of biaryl structures, which are prevalent in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 1-(4-Bromobenzyl)-1,4-diazepane is a valuable intermediate for the development of drug candidates. It can be transformed into compounds with potential pharmacological activities, such as inhibitors of heme oxygenase-1 (HO-1), which are explored for their therapeutic effects in conditions like inflammation and cancer .
Analytical Methods
This compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be used to develop semipreparative enantioresolution methods for chiral drugs, aiding in the separation of enantiomers and enhancing the understanding of their pharmacokinetics and pharmacodynamics .
Materials Science
In materials science, 1-(4-Bromobenzyl)-1,4-diazepane can be employed to modify the surface properties of materials. Its incorporation into polymers or coatings can impart specific functionalities, such as increased adhesion or targeted interaction with other substances .
Pharmacology
The compound’s role in pharmacology is linked to its ability to serve as a precursor for the synthesis of structurally diverse molecules with potential biological activities. It has been used in the synthesis of piperidine derivatives, which are evaluated for their selectivity and potency against resistant strains of Plasmodium falciparum, the causative agent of malaria .
Environmental Science
1-(4-Bromobenzyl)-1,4-diazepane: may find applications in environmental science as a reagent for the detection and quantification of pollutants. Its chemical properties could be harnessed in developing assays or sensors for monitoring environmental contaminants .
Safety and Hazards
Mécanisme D'action
Target of Action
The compound belongs to the class of benzyl bromides. These compounds are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles in cells, such as DNA or proteins, which could potentially disrupt their normal function .
Mode of Action
Benzyl bromides are highly reactive due to the presence of the bromine atom, which is a good leaving group. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets in the cell. If it acts as an alkylating agent, it could potentially interfere with dna replication or protein function, leading to cell death .
Pharmacokinetics
Their metabolism and excretion would depend on their specific chemical structure and the enzymes present in the body .
Result of Action
The cellular and molecular effects of this compound would depend on its specific targets. If it interferes with DNA or proteins, it could lead to cell death. Without specific studies on this compound, it’s difficult to predict its exact effects .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the presence of other chemicals could affect its reactivity. Additionally, factors such as pH and temperature could potentially influence its stability and reactivity .
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTBARDRYLXING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383431 |
Source


|
| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-1,4-diazepane | |
CAS RN |
690632-73-6 |
Source


|
| Record name | 1-(4-BROMOBENZYL)-1,4-DIAZEPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


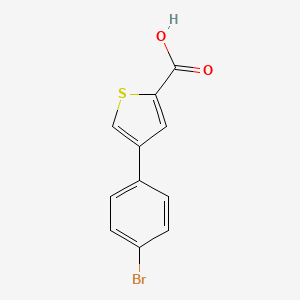
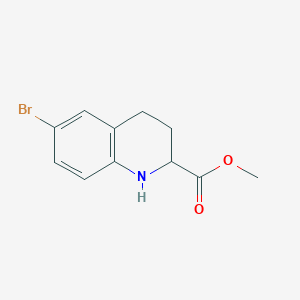
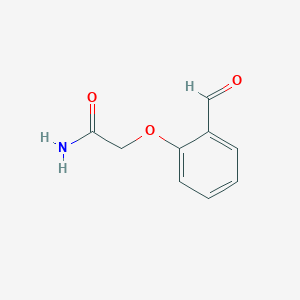
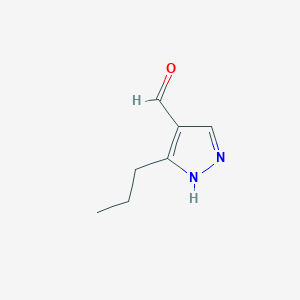


![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
